molecular formula C24H28N6O B2652096 N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946320-96-3

N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2652096
CAS RN: 946320-96-3
M. Wt: 416.529
InChI Key: KMWICTAHHZNLII-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Applications

A study by El‐Wahab et al. (2015) on heterocyclic compounds related to pyrazolo[3,4-d]pyrimidine derivatives demonstrated that when incorporated into polyurethane varnish and printing ink paste, these compounds exhibit significant antimicrobial effects against various microbial strains. This suggests potential applications in surface coatings with enhanced antimicrobial properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Structural and Hydrogen Bonding Studies

Research by Trilleras et al. (2008) on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including those related to the specified chemical, highlights the importance of hydrogen bonding in defining the crystalline structures of these compounds. This understanding is crucial for the design of materials with specific physical properties (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).

Adenosine Receptor Affinity

Harden, Quinn, and Scammells (1991) explored pyrazolo[3,4-d]pyrimidine analogs for their affinity towards A1 adenosine receptors, finding significant activity which implies potential for therapeutic applications in conditions modulated by adenosine receptors (Harden, Quinn, & Scammells, 1991).

Anti-inflammatory and Ulcerogenic Activity

Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to investigate their anti-inflammatory properties, finding that certain derivatives showed high activity without ulcerogenic effects. This suggests their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Synthesis Under Ultrasound Irradiation

Buriol et al. (2013) demonstrated the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasound irradiation, highlighting an efficient and environmentally friendly method for producing these compounds, which could have broad implications for their large-scale synthesis and application (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).

Mechanism of Action

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Safety and Hazards

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Future Directions

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properties

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-17(2)31-15-7-14-25-24-28-22(27-19-12-10-18(3)11-13-19)21-16-26-30(23(21)29-24)20-8-5-4-6-9-20/h4-6,8-13,16-17H,7,14-15H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWICTAHHZNLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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